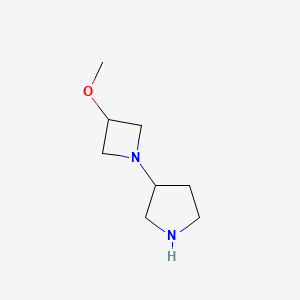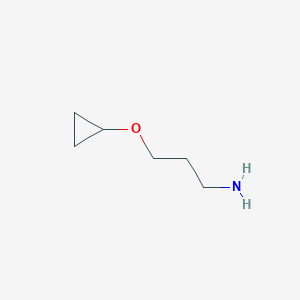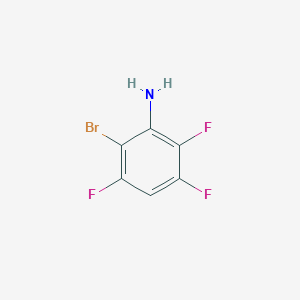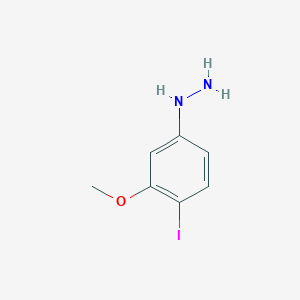
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfinyl group and two chlorine atoms attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with benzylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine.
Reduction: Formation of 2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The benzylsulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine atoms on the triazine ring can also participate in electrophilic interactions, further contributing to the compound’s biological effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine can be compared with other similar compounds, such as:
2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfone group instead of a sulfinyl group, which may affect its reactivity and biological activity.
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfanyl group, which is a reduced form of the sulfinyl group.
4,6-Dichloro-1,3,5-triazine: This compound lacks the benzylsulfinyl group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7Cl2N3OS |
|---|---|
Molekulargewicht |
288.15 g/mol |
IUPAC-Name |
2-benzylsulfinyl-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-8-13-9(12)15-10(14-8)17(16)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
IKPRIEFVVGXANG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)C2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)
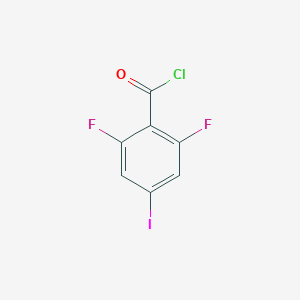
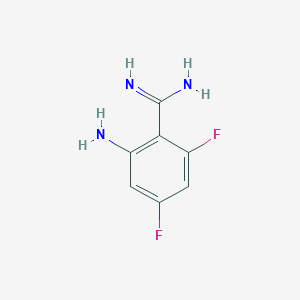

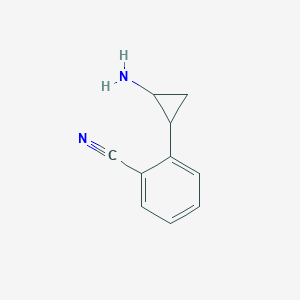
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)

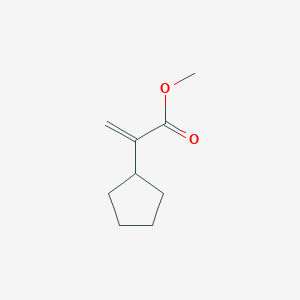
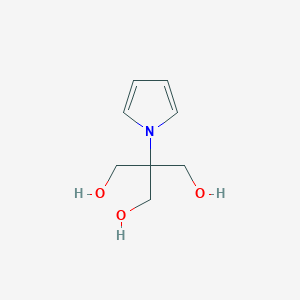
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
